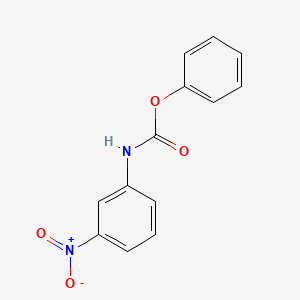

phenyl N-(3-nitrophenyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(3-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(19-12-7-2-1-3-8-12)14-10-5-4-6-11(9-10)15(17)18/h1-9H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBQTHUEPKJNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188777 | |

| Record name | 3-Nitrophenyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35289-89-5, 50699-52-0 | |

| Record name | 3-Nitrophenyl phenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035289895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL N-(3-NITROPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Phenyl N 3 Nitrophenyl Carbamate

Established Synthetic Pathways for Phenyl N-(3-nitrophenyl)carbamate

The synthesis of this compound, a significant carbamate (B1207046) derivative, is primarily achieved through several established pathways. These methods involve the formation of a carbamate linkage between a phenolic component and a substituted aniline (B41778).

Synthesis via Phenyl Chloroformate and 3-Nitroaniline (B104315) Coupling

A prominent and widely utilized method for synthesizing this compound involves the coupling reaction between phenyl chloroformate and 3-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 3-nitroaniline attacks the electrophilic carbonyl carbon of phenyl chloroformate.

The general procedure entails the dropwise addition of a solution of phenyl chloroformate in an appropriate solvent, such as ether, to a stirred solution of 3-nitroaniline. The reaction mixture is typically stirred for a period at room temperature to ensure complete reaction. Following the reaction, the product can be isolated and purified by crystallization from a suitable solvent like hexane. A similar synthesis has been reported for the preparation of phenyl N-(3-bromophenyl)carbamate, highlighting the versatility of this method for a range of substituted anilines. prepchem.com

The efficiency of the carbamate formation is often enhanced by the presence of a basic catalyst. Pyridine and other amine bases are commonly employed for this purpose. researchgate.netnih.gov The base plays a crucial role in the reaction mechanism. It acts as a proton scavenger, neutralizing the hydrochloric acid that is generated as a byproduct of the reaction between the amine and the chloroformate. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Furthermore, the basic catalyst can also activate the amine nucleophile, increasing its reactivity towards the chloroformate. In some procedures, an excess of an amine base is used at room temperature to drive the reaction to completion. researchgate.net The choice of base and reaction conditions can be critical for optimizing the yield and purity of the resulting carbamate.

Utilization of Activated Phenolic Derivatives in Carbamate Bond Formation

An alternative and effective strategy for the synthesis of carbamates involves the use of activated phenolic derivatives. These reagents are designed to be more reactive than simple phenols, facilitating the carbamate bond formation under milder conditions.

p-Nitrophenyl carbonates are highly reactive compounds that serve as excellent precursors for carbamate synthesis. nih.gov The electron-withdrawing nature of the p-nitrophenyl group makes the carbonate highly electrophilic and susceptible to nucleophilic attack by amines. nih.gov This high reactivity allows for the formation of carbamates, including those derived from sensitive substrates. nih.gov

The reaction typically involves treating the p-nitrophenyl carbonate with an amine, such as 3-nitroaniline, to yield the corresponding carbamate. nih.gov This method offers a simple and efficient route to a diverse range of carbamate compounds. nih.gov The versatility of p-nitrophenyl chloroformate as a coupling reagent is well-documented, enabling the synthesis of various carbamate derivatives. researchgate.net For instance, it has been used in a three-step synthesis of 4-substituted phenyl derivatives of 1,2,4-triazolidindiones, where the initial step involves the formation of a carbamate from an aniline derivative. researchgate.net

Derivatization Strategies and Functionalization of this compound

Further chemical modifications of the this compound structure can lead to the synthesis of novel derivatives with potentially interesting properties. These derivatization strategies often focus on introducing new functional groups or altering existing ones.

Synthesis of Thio-Analogues: Monosulphide and Disulphide Derivatives

The synthesis of thio-analogues of carbamates, such as monosulphide and disulphide derivatives, represents a significant area of functionalization. While specific examples for the direct conversion of this compound to its thio-analogues are not extensively detailed in the provided context, the synthesis of related thieno[2,3-b]pyridine (B153569) derivatives provides insight into the incorporation of sulfur-containing moieties. mdpi.com For example, the synthesis of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has been achieved through a Thorpe–Ziegler-type isomerization. mdpi.com

Additionally, the synthesis of various heterocyclic compounds bearing a nitrophenyl group often involves cyclocondensation reactions with sulfur-containing reagents like cyanothioacetamide. nih.gov For instance, the reaction of 1,3-dicarbonyl compounds with cyanothioacetamide in the presence of a basic catalyst can lead to the formation of tetrahydroisoquinoline-thiones. nih.gov These thiones can be further functionalized at the sulfur atom to create thioether derivatives. nih.gov While not a direct derivatization of this compound, these methodologies demonstrate established routes for introducing sulfur-containing functional groups into molecules containing a nitrophenyl moiety, which could be adapted for the synthesis of its thio-analogues.

Reaction with Sulfur Dichloride and Monochloride

Another potential reaction site is the carbonyl oxygen, which could coordinate to the electrophilic sulfur atom of the chlorides. Sulfur chlorides are known to react violently with water and can engage in complex reactions with organic matter containing heteroatoms. nih.gov For instance, the related reagent thionyl chloride (SOCl₂) is well-known for converting carboxylic acids to acyl chlorides, a reaction that proceeds via attack of the carbonyl oxygen on the sulfur atom. A similar interaction with SCl₂ or S₂Cl₂ might occur, but subsequent reaction pathways for a carbamate are not clearly documented. Without experimental data, any proposed reaction scheme remains speculative.

Exploration of Additional Aromatic Substitutions and Modifications

Further chemical transformations of this compound can be explored through aromatic substitution reactions on its two distinct phenyl rings. The feasibility and outcome of these reactions are governed by the powerful directing effects of the nitro and carbamate substituents.

Nucleophilic Aromatic Substitution (SNAr): The 3-nitrophenyl ring is highly electron-deficient, making it a potential substrate for nucleophilic aromatic substitution (SNAr). tcichemicals.com For an SNAr reaction to proceed efficiently, a strong electron-withdrawing group (like the nitro group) must be positioned ortho or para to a good leaving group. tcichemicals.comwikipedia.org In this compound, the nitro group is meta to the carbamate linkage. This positioning does not effectively stabilize the negative charge of the intermediate Meisenheimer complex that would form if the carbamate were to act as a leaving group. tcichemicals.comnumberanalytics.com Therefore, direct substitution of the carbamate group by a nucleophile is unlikely. However, if another leaving group (e.g., a halogen) were present on the nitrophenyl ring at a position ortho or para to the nitro group, SNAr would be a highly favorable pathway. wikipedia.orgmdpi.com

Electrophilic Aromatic Substitution (EAS): Both aromatic rings in this compound are deactivated towards electrophilic aromatic substitution. core.ac.uk

On the 3-nitrophenyl ring , the nitro group is a powerful deactivating group and a meta-director. The N-carbamate group is also deactivating due to the electron-withdrawing nature of the carbonyl. Together, these groups make electrophilic attack on this ring extremely difficult, requiring harsh reaction conditions.

On the phenyl ring , the aryloxy group of the carbamate is an ortho, para-director, but it is also deactivating because the oxygen's lone pair electrons are delocalized into the adjacent carbonyl group, reducing their ability to donate to the ring. core.ac.uk

Modification of the Nitro Group: A common and highly feasible modification of this compound is the reduction of the nitro group. The transformation of aromatic nitro compounds to the corresponding anilines is a well-established and efficient process, often carried out using methods such as catalytic hydrogenation or reduction with metals in acidic media. For instance, electrochemical methods using titanium-based mediators have been employed for the reduction of nitroaromatics that also contain carbamate functionalities. nih.gov This would yield phenyl N-(3-aminophenyl)carbamate, a significantly different molecule with a nucleophilic amino group, opening up a wide array of subsequent derivatization possibilities.

Advanced Synthetic Approaches for Related N-Aryl Carbamate Scaffolds

While the direct synthesis of this compound follows classical routes, the broader class of N-aryl carbamates is accessible through a variety of modern and advanced synthetic strategies. These methods often offer advantages in terms of safety, efficiency, and substrate scope.

Catalytic Carbamate Synthesis Methodologies (e.g., Copper-Catalyzed, CO₂ Conversion)

Modern synthetic chemistry has increasingly focused on greener and more efficient catalytic routes to carbamates, moving away from toxic reagents like phosgene (B1210022).

Copper-Catalyzed Synthesis: Copper catalysis has emerged as a powerful tool for forming C–N and C–O bonds. Several methods for synthesizing aryl carbamates utilize copper catalysts. One notable approach is the Chan-Lam coupling reaction, where N-arylcarbamates can be synthesized by reacting boronic acids with azidoformates in the presence of a copper chloride catalyst at room temperature. nih.gov Other copper-catalyzed methods include the cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates. acs.org More recently, a copper(I)-catalyzed, three-component coupling of aryl carboxamides, carbon dioxide, and amines has been developed, allowing for the direct C-H carbamoyloxylation of arenes to produce O-aryl carbamates under ambient conditions. nih.govacs.org

Carbon Dioxide (CO₂) Conversion: The use of carbon dioxide as an abundant, non-toxic, and renewable C1 source is a highly attractive strategy for carbamate synthesis. pku.edu.cn These methods provide a sustainable alternative to phosgene-based routes. acs.org A common approach involves the reaction of amines, CO₂, and alkyl halides in the presence of a base. nih.gov The reaction proceeds through the in-situ formation of a carbamate salt from the amine and CO₂, which then acts as a nucleophile to displace the halide. pku.edu.cnnih.gov While some protocols are catalyst-free, others employ basic catalysts or transition metals to improve efficiency and yields, even for less reactive aromatic amines. pku.edu.cnrsc.org

| Catalyst/Promoter | Reactants | Product Type | Key Features |

| Copper(I) Iodide / MnO₂ | Aryl Carboxamide, CO₂, Amine | O-Aryl Carbamate | C-H activation; ambient temperature and pressure. nih.govacs.org |

| Copper Chloride | Azidoformate, Boronic Acid | N-Aryl Carbamate | Chan-Lam coupling; room temperature, no base needed. nih.gov |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Amine, CO₂, Alkyl Halide | N-Alkyl/Aryl Carbamate | Catalyst-free (DBU is a base); continuous flow methods developed. acs.orgnih.gov |

| Basic Catalysts | Amine, CO₂, Alcohol | N-Alkyl Carbamate | Halogen-free route; mild reaction conditions. rsc.org |

This table presents a selection of catalytic methodologies for carbamate synthesis.

In-situ Generation and Application of N-Substituted Carbamoyl (B1232498) Chlorides

Carbamoyl chlorides are versatile reagents for producing carbamates through reaction with alcohols. wikipedia.org However, they are often unstable, moisture-sensitive, and are typically prepared using highly toxic phosgene. wikipedia.org Consequently, methods that generate and use these intermediates in situ are highly valuable. The standard preparation involves reacting a primary or secondary amine with phosgene, which generates the carbamoyl chloride for immediate use. wikipedia.org An alternative route involves the addition of hydrogen chloride (HCl) to an isocyanate. wikipedia.org To circumvent the direct use of phosgene, other reagents like carbamoylimidazolium salts have been developed as effective carbamoyl transfer agents, demonstrating enhanced reactivity for carbamate synthesis.

Rearrangement Reactions Leading to Carbamate Formation (e.g., Curtius Rearrangement)

Several classical name reactions that proceed via an isocyanate intermediate provide reliable pathways to carbamates when the reaction is performed in the presence of an alcohol nucleophile.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.org The isocyanate is not isolated but is trapped in situ by an alcohol to yield the corresponding carbamate. nih.govwikipedia.org Modern one-pot procedures allow for the conversion of carboxylic acids directly to carbamates without isolating the unstable acyl azide intermediate, often using reagents like diphenylphosphoryl azide (DPPA). orgsyn.orgresearchgate.net

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with an oxidant like bromine or N-bromosuccinimide (NBS) in the presence of a base and an alcohol. tcichemicals.comwikipedia.org The amide rearranges to an isocyanate intermediate, which is subsequently trapped by the alcohol to afford a carbamate with one less carbon atom than the starting amide. wikipedia.org This method has been adapted for various substrates, with modern variations using reagents like N-bromoacetamide (NBA) or electrochemical oxidation to provide efficient access to protected amines. organic-chemistry.orgrsc.org

Lossen Rearrangement: The Lossen rearrangement converts a hydroxamic acid or its derivatives into an isocyanate. numberanalytics.comnumberanalytics.com The reaction is typically initiated by activating the hydroxamic acid's hydroxyl group (e.g., by acylation). In the presence of a base, the activated intermediate rearranges to the isocyanate, which can be trapped by an alcohol to form a carbamate. numberanalytics.com Catalytic, one-pot versions of this reaction have been developed, for instance, using N-methylimidazole (NMI) to accelerate the conversion of the isocyanate to the carbamate product. acs.orgnih.gov

| Rearrangement | Starting Material | Key Intermediate | Product (with Alcohol) |

| Curtius | Acyl Azide (from Carboxylic Acid) | Isocyanate | Carbamate |

| Hofmann | Primary Amide | Isocyanate | Carbamate (one carbon shorter) |

| Lossen | Hydroxamic Acid | Isocyanate | Carbamate |

This table summarizes key rearrangement reactions that can be utilized for carbamate synthesis.

Spectroscopic Elucidation and Advanced Structural Characterization

Application of Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for identifying the various functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy of phenyl N-(3-nitrophenyl)carbamate reveals distinct absorption bands corresponding to the key functional groups within its structure. Analysis of analogous compounds and predicted spectral data provide a clear picture of its vibrational landscape.

The carbamate (B1207046) functional group (-O-C(=O)-N-) is central to the structure of this compound. The carbonyl (C=O) stretching vibration is a prominent feature in its IR spectrum. For similar carbamate compounds, this stretching vibration typically appears in the region of 1700-1730 cm⁻¹. For instance, in phenyl carbamate, the C=O stretching frequency is observed around 1707 cm⁻¹. hmdb.ca In more complex systems containing a nitrophenyl group, the amide C=O stretch can be found in the range of 1660-1687 cm⁻¹. Current time information in Bangalore, IN. For this compound, the carbonyl stretching vibration is predicted to be a strong band within this characteristic range, confirming the presence of the carbamate linkage.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1700 - 1730 |

The secondary amine (N-H) within the carbamate group also gives rise to a characteristic stretching vibration. This N-H stretch is typically observed in the region of 3200-3400 cm⁻¹. In related compounds like 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-phenylacetamide, the N-H stretch appears at 3335 cm⁻¹. Current time information in Bangalore, IN. For phenyl carbamate, a broad band corresponding to N-H stretching is seen between 3422-3339 cm⁻¹. hmdb.ca Therefore, a distinct absorption band in this region is expected for this compound, indicative of the N-H bond.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | ~3200 - 3400 |

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. Based on data from structurally related molecules, the following proton signals are anticipated. The proton of the N-H group is expected to appear as a singlet in the downfield region, typically around δ 10.25 ppm, as seen in similar structures containing a nitrophenyl-substituted amide. Current time information in Bangalore, IN. The aromatic protons will exhibit complex multiplets in the range of δ 7.0 to δ 8.2 ppm. The protons on the phenyl ring attached to the oxygen atom would likely resonate at slightly different chemical shifts compared to those on the 3-nitrophenyl ring due to the different electronic environments.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-H | ~10.25 | Singlet |

| Aromatic H (phenyl & 3-nitrophenyl) | ~7.0 - 8.2 | Multiplet |

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of δ 150-165 ppm. The aromatic carbons will generate a series of signals between δ 110 and δ 150 ppm. The carbon atom attached to the nitro group (C-NO₂) in the 3-nitrophenyl ring is expected to be significantly deshielded. The carbon atoms of the phenyl ring attached to the carbamate oxygen will also have distinct chemical shifts influenced by the electron-withdrawing nature of the carbamate group. Analysis of related compounds suggests a complex pattern of signals in the aromatic region, reflecting the diverse electronic environments of the carbon atoms. Current time information in Bangalore, IN.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~150 - 165 |

| Aromatic Carbons | ~110 - 150 |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry is instrumental in determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. The monoisotopic mass of this compound, with the molecular formula C₁₃H₁₀N₂O₄, has been calculated to be 258.06406 Da. uni.lu This exact mass is a critical parameter for the unambiguous identification of the compound in complex mixtures and for the validation of its synthesis.

The table below presents the exact mass for various adducts of this compound as predicted through computational methods. These values are essential for interpreting HRMS data, where the compound may be observed in different ionized forms.

| Adduct | m/z |

| [M+H]⁺ | 259.07134 |

| [M+Na]⁺ | 281.05328 |

| [M-H]⁻ | 257.05678 |

| [M+NH₄]⁺ | 276.09788 |

| [M+K]⁺ | 297.02722 |

| [M+H-H₂O]⁺ | 241.06132 |

| [M+HCOO]⁻ | 303.06226 |

| [M+CH₃COO]⁻ | 317.07791 |

| [M+Na-2H]⁻ | 279.03873 |

| [M]⁺ | 258.06351 |

| [M]⁻ | 258.06461 |

Data sourced from PubChem. uni.lu

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. The collision cross section (CCS) is a key parameter derived from IM-MS and represents the effective area of the ion as it travels through a buffer gas. Computationally predicted CCS values are increasingly used to aid in the identification of compounds, especially for differentiating between isomers.

For this compound, predicted CCS values have been calculated for a range of adducts using the CCSbase machine learning model. uni.lu These values serve as a valuable reference for researchers employing IM-MS for the analysis of this compound.

| Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | 153.9 |

| [M+Na]⁺ | 159.1 |

| [M-H]⁻ | 160.6 |

| [M+NH₄]⁺ | 168.8 |

| [M+K]⁺ | 152.8 |

| [M+H-H₂O]⁺ | 150.3 |

| [M+HCOO]⁻ | 180.2 |

| [M+CH₃COO]⁻ | 189.0 |

| [M+Na-2H]⁻ | 162.0 |

| [M]⁺ | 152.3 |

| [M]⁻ | 152.3 |

Data sourced from PubChem. uni.lu

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements within a chemical compound. This experimental data is then compared with the theoretical composition derived from the proposed molecular formula to validate its accuracy.

The molecular formula of this compound is C₁₃H₁₀N₂O₄. uni.lu Based on this, the theoretical elemental composition can be calculated.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 13 | 156.143 | 60.47% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.90% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.85% |

| Oxygen | O | 15.999 | 4 | 63.996 | 24.78% |

| Total | 258.233 | 100.00% |

While specific experimental elemental analysis data for this compound is not widely published, the theoretical values provide a benchmark for any future experimental validation.

Computational Chemistry and Theoretical Modeling of Phenyl N 3 Nitrophenyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) has become a principal method for studying the quantum mechanical properties of molecules. It offers a balance between accuracy and computational cost, making it well-suited for the analysis of medium-sized organic molecules like phenyl N-(3-nitrophenyl)carbamate. DFT calculations can predict a range of properties, from equilibrium geometries to spectroscopic characteristics.

Before calculating molecular properties, the first step is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For a flexible molecule like this compound, a conformational search is necessary to identify the global minimum energy structure among various possible spatial arrangements (conformers).

In a related compound, phenyl N-(4-nitrophenyl)carbamate, X-ray crystallography revealed two independent molecules in the asymmetric unit, with dihedral angles between the aromatic rings of 48.18(14)° and 45.81(14)°. researchgate.net The carbamate (B1207046) group's mean plane is twisted relative to the attached benzene (B151609) rings. researchgate.net Similarly, for phenyl N-(5-chloro-2-nitrophenyl)carbamate, the dihedral angle between the benzene rings is 79.5(1)°. nih.gov These experimental findings highlight the non-planar nature of such molecules.

Computational studies on similar carbamates, like a Boc-carbamate monomer, have employed conformational search methods to explore the potential energy surface. chemrxiv.org Such an analysis for this compound would likely involve rotating the bonds connecting the phenyl rings and the carbamate linker to map out the energy landscape and identify the most stable conformers. The optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles. For instance, in a study on N-phenylpropanamide, DFT calculations at the B3LYP/6-311+G(d,p) level were used to determine these parameters. dergipark.org.tr

Table 1: Representative Optimized Geometrical Parameters for a Carbamate Linkage (Illustrative)

| Parameter | Bond | Typical Calculated Bond Length (Å) |

| Bond Length | C=O | ~1.22 |

| Bond Length | C-O (ester) | ~1.36 |

| Bond Length | C-N (amide) | ~1.38 |

| Bond Length | N-H | ~1.01 |

Note: This table is illustrative and based on typical values for carbamate groups in related molecules. Actual values for this compound would require specific DFT calculations.

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov The calculated vibrational frequencies correspond to the different modes of vibration in the molecule, such as stretching, bending, and twisting of bonds. Comparing the calculated spectrum with the experimental one can help in the assignment of the observed absorption bands. dergipark.org.tr For example, the N-H and C=O stretching frequencies are characteristic of the carbamate group and their positions can be sensitive to the molecular environment and intermolecular interactions. lippertt.ch

Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. dergipark.org.trnih.gov The accuracy of these predictions allows for the validation of the calculated molecular structure and aids in the interpretation of experimental NMR data. researchgate.net Discrepancies between calculated and experimental values can often be attributed to solvent effects or the specific level of theory and basis set used in the calculation. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Nitroaromatic Compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| C=O Stretch | 1720 | 1715 |

| NO₂ Asymmetric Stretch | 1530 | 1525 |

| NO₂ Symmetric Stretch | 1350 | 1345 |

Note: This table provides representative data for a molecule with similar functional groups. The values are for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In molecules like this compound, which contain electron-donating (phenoxy group, NH) and electron-withdrawing (nitrophenyl group) moieties, charge transfer can occur from the HOMO, which is often localized on the electron-rich part of the molecule, to the LUMO, which is typically localized on the electron-deficient part. nih.govnih.gov

DFT calculations can provide the energies of the HOMO and LUMO and visualize their spatial distribution. This analysis is crucial for understanding electronic transitions, such as those observed in UV-Vis spectroscopy, and for predicting the sites of electrophilic and nucleophilic attack. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for a Nitroaromatic Compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These values are illustrative and represent typical energies for a molecule with similar electronic characteristics.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org

NBO analysis can quantify intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de These interactions are evaluated using second-order perturbation theory, where the stabilization energy (E(2)) associated with a donor-acceptor interaction indicates the strength of the interaction.

For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms of the carbamate group into the antibonding orbitals of the adjacent phenyl rings. Furthermore, the strong electron-withdrawing nature of the nitro group would lead to substantial intramolecular charge transfer from the rest of the molecule towards the nitrophenyl moiety. This charge transfer is a key factor influencing the molecule's electronic properties and reactivity. nih.gov

Moreover, NBO analysis provides "natural" atomic charges, which give a more chemically intuitive picture of the electron distribution than other population analysis methods. These charges can be used to identify reactive sites within the molecule. For instance, atoms with a large negative charge would be susceptible to electrophilic attack, while those with a large positive charge would be prone to nucleophilic attack. This information, combined with the analysis of frontier molecular orbitals, offers a comprehensive understanding of the molecule's chemical reactivity. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

In this compound, the MEP map would be characterized by distinct regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively.

Nucleophilic Regions: The most negative regions (typically colored red or yellow) are associated with atoms that have a high electron density and are prone to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carbamate group and the nitro group. The lone pairs of electrons on these oxygen atoms make them centers of negative potential. The nitrogen atom of the carbamate linkage also possesses a lone pair, contributing to its nucleophilic character.

Electrophilic Regions: The most positive regions (typically colored blue) are associated with atoms that are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the N-H group in the carbamate linkage would exhibit a significant positive potential due to its attachment to the electronegative nitrogen atom. Furthermore, the carbonyl carbon of the carbamate group is expected to be an electrophilic center due to the electron-withdrawing effect of the two adjacent oxygen atoms. The aromatic protons and the nitrogen atom of the nitro group would also exhibit positive electrostatic potential.

A study on related nitrophenyl compounds using Density Functional Theory (DFT) has shown that the nitro group is a strong electron-withdrawing group, which significantly influences the electron distribution across the molecule. researchgate.net This effect would enhance the electrophilic character of the aromatic ring to which it is attached.

| Functional Group | Predicted Electrostatic Potential | Type of Region |

| Carbonyl Oxygen (C=O) | Negative | Nucleophilic |

| Ether Oxygen (O-Ph) | Negative | Nucleophilic |

| Nitro Group Oxygens (NO2) | Negative | Nucleophilic |

| Carbamate Nitrogen (N-H) | Negative (due to lone pair) | Nucleophilic |

| Carbamate Hydrogen (N-H) | Positive | Electrophilic |

| Carbonyl Carbon (C=O) | Positive | Electrophilic |

| Nitrophenyl Ring | Generally electron-deficient | Electrophilic |

The identification of electrophilic and nucleophilic regions through MEP mapping provides critical insights into the molecule's reactivity and its potential for intermolecular interactions.

The nucleophilic oxygen atoms of the carbamate and nitro groups would be the primary sites for interactions with electrophiles, such as protons or metal ions. The electrophilic N-H proton and the carbonyl carbon are key sites for interactions with nucleophiles.

In the context of molecular recognition, the MEP map helps to understand how this compound might interact with biological macromolecules or other small molecules. For instance, the N-H group can act as a hydrogen bond donor, while the carbonyl and nitro oxygens can act as hydrogen bond acceptors. These interactions are crucial for the formation of stable complexes. The distinct electrostatic potential on the two different phenyl rings, one substituted with an electron-withdrawing nitro group and the other unsubstituted, would also play a significant role in directing non-covalent interactions such as π-π stacking and electrostatic interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While specific MD simulation studies on this compound are not documented in the literature, we can describe the expected dynamic behavior based on the known properties of carbamates. nih.gov

An MD simulation of this compound would provide valuable information about its conformational flexibility and its interactions with a solvent or a biological target. A key feature of carbamates is the restricted rotation around the C-N bond due to the partial double bond character arising from resonance. nih.gov This leads to the existence of syn and anti conformers. nih.gov MD simulations could be employed to study the energy barrier between these conformers and their relative populations at different temperatures.

Potential Energy Surface (PES) Studies for Conformational Stability and Reaction Pathways

Potential Energy Surface (PES) studies are a fundamental tool in computational chemistry for exploring the relationship between the energy of a molecule and its geometry. For this compound, a PES study would be instrumental in determining the most stable conformations and the energy barriers for conformational changes.

The PES would be a function of the key dihedral angles in the molecule, such as the rotation around the C-N bond of the carbamate and the C-O and C-N bonds connecting the phenyl rings. By mapping the energy for different values of these dihedral angles, one can identify the energy minima, which correspond to stable conformers, and the transition states, which are the energy maxima along a reaction or conformational change pathway.

For carbamates in general, the anti conformation is often found to be slightly more stable than the syn conformation due to steric and electrostatic reasons, although the energy difference can be small. nih.gov A PES study for this compound would likely confirm this trend and provide a quantitative measure of the energy difference and the rotational barrier.

Advanced Research Applications in Organic Chemistry and Materials Science

Phenyl N-(3-nitrophenyl)carbamate as a Strategic Synthetic Intermediate

The utility of this compound in synthesis is anchored in its identity as an activated carbamate (B1207046). The phenoxy group is a competent leaving group, and the nitro-substituted N-phenyl ring modulates the reactivity of the carbamate nitrogen, making the compound a valuable precursor for creating more elaborate molecular structures.

Utilization in the Construction of Complex Organic Scaffolds

While direct literature detailing the use of this compound in the construction of complex organic scaffolds is specific, the principles of its reactivity can be understood from related carbamates. The phenoxycarbonyl (Phoc) group, for instance, is a known protecting group for amines that can also serve as a reactive handle for further transformations. acs.org Phenylcarbamates are generally stable but can be activated to form isocyanate intermediates, which are highly reactive and can engage in a variety of cycloadditions and reactions with nucleophiles to build complex frameworks. acs.org

The synthesis of substituted ureas, an important scaffold in many biologically active molecules, can be achieved using phenylcarbamate precursors. For example, the reaction of a primary amine-derived phenylcarbamate with another amine can lead to the formation of dissymmetric ureas with high chemoselectivity. acs.org This reactivity suggests that this compound could be a valuable intermediate for introducing a 3-nitrophenylamino moiety into a larger molecule, followed by transformation of the carbamate into a urea (B33335) or other functional group, thereby constructing a complex organic scaffold.

Role in the Synthesis of Heterocyclic Compounds

The nitrophenyl moiety is a common feature in various heterocyclic compounds with demonstrated biological activity. Research has shown that precursors containing a nitrophenyl group can be utilized in cyclocondensation reactions to form complex heterocyclic systems. For example, 5,6,7,8-tetrahydroisoquinolines bearing a 3-nitrophenyl group have been synthesized through the regioselective cyclocondensation of a dicarbonyl compound with cyanothioacetamide. nih.gov

In a related context, the synthesis of various 3-heterocycle phenyl N-alkyl carbamates has been explored for their activity as enzyme inhibitors. core.ac.uk This involves constructing heterocyclic rings and then linking them to a phenyl carbamate structure. While this is the reverse of using this compound as a starting material, it highlights the importance of the carbamate and heterocyclic moieties in building functionally active molecules. The synthesis of 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors also involves the creation of heterocyclic structures appended to a core scaffold, demonstrating a common strategy in medicinal chemistry. nih.gov These examples underscore the potential for a molecule like this compound to serve as a key building block where the pre-formed nitrophenyl segment is incorporated into a target heterocyclic ring system.

Exploration in Medicinal Chemistry Research and Drug Design Principles

Carbamates are recognized as a "privileged structural motif" in medicinal chemistry. nih.govacs.org Their stability, ability to act as a peptide bond surrogate, and capacity for hydrogen bonding make them a cornerstone in drug design. acs.org The specific structure of this compound offers a template for exploring these principles.

Design and Synthesis of Carbamate-Based Structures for Potential Biological Exploration

The design and synthesis of novel carbamate-containing molecules is a major focus in the search for new therapeutic agents. nih.govmdpi.com Researchers frequently synthesize libraries of carbamate derivatives to explore structure-activity relationships (SAR) for a particular biological target. For example, a library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides was designed and synthesized to identify potential inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.govnih.gov

Similarly, various O-phenyl-N-aryl carbamates have been synthesized and screened for inhibitory activity against enzymes like acetylcholinesterase, butrylcholinesterase, and lipoxygenase. iaea.org The findings revealed that subtle changes in the substitution pattern on the N-aryl ring led to significant differences in biological activity, highlighting the importance of SAR studies.

Table 1: Examples of Synthesized Carbamates and Their Biological Targets

| Compound Class | Target | Research Focus | Citation |

|---|---|---|---|

| 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Development of novel cholinesterase inhibitors for potential Alzheimer's disease treatment. | nih.govnih.gov |

| Biscarbamates | Butyrylcholinesterase (BChE) | Design of selective BChE inhibitors for treating middle and late stages of Alzheimer's disease. | mdpi.com |

| O-phenyl-N-aryl carbamates | Acetylcholinesterase, Butrylcholinesterase, Lipoxygenase | Screening for enzyme inhibition and antimicrobial activity. | iaea.org |

| 3-Heterocycle Phenyl N-alkyl Carbamates | Fatty Acid Amide Hydrolase (FAAH) | Development of potent and selective FAAH inhibitors for pain and inflammation. | core.ac.uk |

Investigating Carbamates as Amine Protecting Groups and Amide Bond Surrogates

In the synthesis of complex molecules like peptides and pharmaceuticals, it is often necessary to temporarily block the reactivity of an amine group. Carbamates are one of the most widely used classes of protecting groups for this purpose because they are easy to install, stable to a wide range of reaction conditions, and can be removed under specific, mild conditions. masterorganicchemistry.com Common examples include the t-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups. masterorganicchemistry.com The phenyloxycarbonyl (Phoc) group, which is structurally related to this compound, has also been studied as a protecting group. acs.org

Beyond protection, the carbamate linkage is frequently used in drug design as a bioisostere or surrogate for the amide bond. acs.org Amide bonds in peptide-based drugs are often susceptible to enzymatic degradation by proteases. Replacing an amide bond with a more stable carbamate linkage can improve a drug's metabolic stability and pharmacokinetic profile. acs.org This strategy is valuable because the carbamate retains the ability to participate in crucial hydrogen bonding interactions with its biological target, mimicking the natural peptide substrate. acs.org The use of carbamates as amide bond surrogates is a key principle in the design of protease inhibitors and other peptidomimetic drugs.

Structural Insights for Potential Enzyme Inhibition Mechanisms (e.g., Cholinesterase, Cholesterol Esterase related carbamates)

Carbamates are a well-established class of enzyme inhibitors, particularly for serine hydrolases like cholinesterases (AChE and BChE) and pancreatic cholesterol esterase (CEase). nih.govuiowa.edunih.gov Their mechanism of action is typically as pseudo-irreversible or transient inhibitors. nih.gov The carbamate inhibitor mimics the enzyme's natural substrate and enters the active site. The catalytic serine residue attacks the carbonyl carbon of the carbamate, leading to the displacement of the alcohol or phenol (B47542) portion (the "leaving group") and the formation of a carbamoylated enzyme intermediate. This covalent modification inactivates the enzyme. The carbamoylated enzyme is much more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate (acetylcholine), resulting in prolonged inhibition of the enzyme. nih.govepa.gov

Table 2: IC₅₀ Values of Selected Carbamate-Based Cholinesterase Inhibitors

| Compound | Target Enzyme | IC₅₀ (µM) | Citation |

|---|---|---|---|

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | nih.govnih.gov |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BChE | 22.23 | nih.govnih.gov |

| 3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochloride | AChE | 0.4 | acs.org |

IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Studies on cholesterol esterase inhibitors have also utilized carbamates designed as structural mimics of cholesteryl esters. uiowa.edu These inhibitors block the absorption of dietary fats and cholesterol. The effectiveness of these inhibitors depends on the nature of the groups attached to the carbamate core, which influences binding to the enzyme's active site and the rate of the carbamoylation reaction. uiowa.edunih.gov The structural features of this compound, including its specific substitution pattern, provide a foundation for designing targeted inhibitors based on these established mechanistic principles.

Developments in Agrochemical Research

The carbamate functional group is a well-established pharmacophore in the agrochemical industry, forming the backbone of numerous insecticides, herbicides, and fungicides. flvc.orgucanr.edu The introduction of a nitro group onto the phenyl ring, particularly at the meta position as in this compound, can significantly modulate the biological activity of the parent carbamate structure. nih.gov

Synthesis of Novel Carbamate Structures for Agrochemical Interest

The core structure of this compound serves as a versatile scaffold for the synthesis of new derivatives with potential agrochemical applications. The reactivity of the carbamate and the aromatic rings allows for a variety of chemical modifications to fine-tune the biological efficacy and spectrum of activity.

Research into related carbamate compounds has demonstrated the potential for developing potent agrochemicals. Carbamates are known to act as cholinesterase inhibitors, a mechanism responsible for their insecticidal properties. flvc.org Furthermore, the degradation of carbamates in the environment is a critical consideration, with studies showing that they are generally less persistent than organochlorine pesticides. nih.gov

The fungicidal activity of carbamate derivatives is also a significant area of investigation. Novel N-aryl carbamates have shown broad-spectrum antifungal activities, which are influenced by the nature and position of substituents on the phenyl ring. mdpi.com The presence of a nitro group, in particular, has been shown to impact the fungicidal activity of various heterocyclic compounds. nih.govbutlerov.com For instance, studies on nitro-substituted benzoxazoles revealed that the introduction of a nitro group can influence fungitoxicity. butlerov.com

The herbicidal properties of phenylcarbamates have been recognized since the introduction of propham. nih.gov These compounds can act as selective herbicides, controlling annual grasses and some broad-leaf weeds. ucanr.edunih.gov The mode of action often involves the inhibition of mitosis in plant cells. ucanr.edu The development of novel carbamate structures with herbicidal activity is an ongoing area of research, with a focus on creating compounds with high efficacy and selectivity. rsc.org

Interactive Table: Fungicidal and Herbicidal Activity of Related Carbamate Derivatives

| Compound Type | Target Organism/Weed | Activity/Efficacy | Reference |

| N-Aryl Carbamates | Valsa mali | Inhibition rate up to 93.61% | mdpi.com |

| N-Aryl Carbamates | Colletotrichum siamense | Notable inhibition rates superior to azoxystrobin | mdpi.com |

| Threoninamide Carbamates | Phytophthora capsici | Excellent activity (EC50 < 1 µg/mL) | nih.gov |

| sec-p-Menthane-7-amine Derivatives | Barnyard grass | Higher activity than glyphosate | rsc.org |

| sec-p-Menthane-7-amine Derivatives | Rape | Higher activity than diuron | rsc.org |

Applications in Functional Materials Research

The unique electronic characteristics of this compound, primarily dictated by the presence of the nitro group, make it a promising candidate for applications in materials science, particularly in the realm of functional organic materials.

Investigation of Electronic Properties Influenced by the Nitro Group

Theoretical studies on related nitroaromatic compounds have shown that the presence of a nitro group can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This reduced energy gap is a key factor in determining a material's electronic and optical properties, including its potential for use in electronic devices. The specific positioning of the nitro group at the meta position in this compound influences the charge distribution and electronic transitions within the molecule.

Synthesis of Carbamate-Functionalized Chromophores and NLOphores

The search for new organic materials with nonlinear optical (NLO) properties is a burgeoning field of research, driven by their potential applications in optical data storage, image processing, and optical switching. nih.gov Carbamate-functionalized molecules are being explored for the synthesis of novel chromophores and NLOphores. nih.gov

The synthesis of such materials often involves creating molecules with a donor-π-acceptor (D-π-A) structure. In the case of this compound, the nitrophenyl group can act as the acceptor part of the chromophore. The carbamate linkage can be modified to attach various donor groups, allowing for the fine-tuning of the NLO properties. While the synthesis of a nitrophenyl-substituted chromophore has been reported to face stability challenges, the potential for creating highly active NLO materials from carbamate precursors remains a significant area of interest.

Research has shown that organic NLO chromophores can exhibit large second-order polarizabilities and good thermal stability. The design and synthesis of new chromophores often involve computational studies, such as Density Functional Theory (DFT) calculations, to predict their NLO properties before their synthesis. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022), isocyanates, or acyl azides. nih.gov Future research will increasingly focus on developing greener, safer, and more sustainable synthetic routes to phenyl N-(3-nitrophenyl)carbamate.

A primary avenue of exploration is the use of carbon dioxide (CO₂) as a C1 building block. CO₂ is an attractive substitute for phosgene-based methods because it is non-toxic, abundant, and environmentally benign. nih.govrsc.org Research has demonstrated that various carbamates can be synthesized in a halogen-free manner by reacting amines, alcohols, and CO₂. rsc.org Future studies could adapt these methods for the specific synthesis of this compound from 3-nitroaniline (B104315), phenol (B47542), and CO₂. The development of novel catalytic systems, such as basic catalysts or Ni-based systems, will be crucial for achieving high yields under mild reaction conditions. nih.govpsu.edu

Another promising strategy involves the direct transformation of Boc-protected amines. A recently developed method utilizes tert-butoxide lithium as a base to produce carbamates from Boc-protected amines and alcohols, eliminating the need for metal catalysts and toxic reagents. rsc.org Applying this methodology to synthesize this compound would align with the principles of sustainable chemistry by offering a more efficient and environmentally friendly pathway. rsc.org

Future work should systematically investigate various catalysts, solvent systems (favoring greener solvents), and energy inputs (e.g., microwave or flow chemistry) to optimize these sustainable routes.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Carbamates

| Feature | Conventional Methods (e.g., Phosgene/Isocyanate) | Green Chemistry Approaches |

| Carbon Source | Phosgene, Chloroformates, Isocyanates | Carbon Dioxide, Urea (B33335), Boc-Anhydride |

| Reagent Toxicity | High (e.g., phosgene is extremely toxic) | Low (e.g., CO₂ is non-toxic) psu.edu |

| Byproducts | Often hazardous (e.g., HCl) | Often benign (e.g., H₂O) |

| Reaction Conditions | Can be harsh | Often milder, aiming for lower energy consumption rsc.org |

| Catalysts | Not always required | Often necessary (e.g., basic catalysts, metal complexes) psu.eduresearchgate.net |

Integration of Advanced In-situ Spectroscopic Monitoring of Reactions

To optimize synthetic methodologies, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Integrating advanced in-situ spectroscopic techniques into the study of this compound synthesis offers a powerful tool for real-time analysis. spectroscopyonline.com

Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can continuously monitor the concentration of reactants, the formation of the carbamate (B1207046) product, and the appearance of transient intermediates directly within the reaction vessel. nih.govfrontiersin.org This allows for a dynamic view of the reaction progress, which is impossible to achieve with traditional offline sampling and analysis. spectroscopyonline.comnih.gov For instance, in-situ FTIR can track changes in the characteristic vibrational modes of the N-H, C=O, and NO₂ groups as the reaction proceeds, providing invaluable kinetic data. frontiersin.org

Furthermore, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, can be employed to identify and quantify all species present in the reaction mixture, including carbamates and carbonates, offering a comprehensive picture of the chemical system. researchgate.net The application of these techniques would enable researchers to rapidly screen catalysts, temperatures, and reactant ratios, accelerating the development of optimized and efficient synthetic protocols for this compound. researchgate.net

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

While general mechanisms for carbamate formation are known, the specific pathways for this compound, especially under novel catalytic conditions, warrant deeper investigation. The hydrolysis and formation of phenylcarbamates can proceed through different mechanisms, such as an E1cb-type mechanism involving an isocyanate intermediate, depending on the substitution of the carbamate nitrogen. acs.orgnih.gov

Future research should focus on elucidating the precise mechanism for the formation of this compound. This involves identifying key intermediates. For example, when using CO₂ and 3-nitroaniline, a carbamic acid ammonium (B1175870) salt is expected to form initially. nih.gov Trapping this intermediate or observing it spectroscopically would provide crucial evidence for the reaction pathway. Similarly, if the reaction proceeds via an isocyanate intermediate, its detection would be a key finding. acs.org

Kinetic studies, including the determination of reaction orders and activation energies, combined with solvent isotope effect studies (e.g., kH₂O/kD₂O), can help distinguish between proposed mechanisms, such as a concerted process versus a stepwise one, or general base catalysis versus nucleophilic catalysis. researchgate.net This fundamental understanding is critical for overcoming reaction barriers and rationally designing more efficient catalytic systems.

Expansion of Computational Studies for Rational Design and Predictive Modeling

Computational chemistry provides a powerful predictive tool that can guide and accelerate experimental research. scirp.org For this compound, expanding the use of computational models can offer significant insights into its synthesis and properties.

Density Functional Theory (DFT) calculations can be used to model reaction pathways for various synthetic routes. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the most energetically favorable mechanism and identify potential reaction bottlenecks. This information can guide the selection of catalysts that lower the activation energy of the rate-determining step. DFT has already been used to support proposed mechanisms for carbamate synthesis from alcohols and urea. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties and potential activities of derivatives of this compound. nih.gov By computing molecular descriptors (e.g., surface area, solvation energy), models can be built to correlate the compound's structure with its properties. scirp.orgnih.gov This predictive capability allows for the in silico screening of numerous potential derivatives for desired characteristics before committing to their synthesis, saving significant time and resources. nih.gov

Table 2: Potential Computational Approaches and Their Applications

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms of synthesis. researchgate.net | Prediction of lowest energy pathways, transition state structures, and catalyst effects. |

| Molecular Docking | Simulating interactions with biological targets. nih.gov | Identification of potential binding modes and prediction of inhibitory activity. |

| QSAR Modeling | Predicting properties of structural analogs. nih.gov | Rational design of new derivatives with enhanced permeability or activity. |

| Molecular Dynamics (MD) | Simulating conformational behavior in different environments. | Understanding of structural stability and interactions with solvents or membranes. |

Discovery of Novel Applications in Emerging Chemical Technologies

While carbamates are well-established in polymers and pharmaceuticals, the specific properties of this compound—namely the presence of two aromatic rings and an electron-withdrawing nitro group—suggest potential in several emerging fields. researchgate.netnih.gov

One area of interest is in materials science. The rigid structure and potential for hydrogen bonding could make it a useful building block for supramolecular assemblies or liquid crystals. The nitro group also makes it a potential precursor for functional materials. For instance, the electrochemical or catalytic reduction of the nitro group to an amine would yield phenyl N-(3-aminophenyl)carbamate. acs.org This resulting aminophenyl-containing monomer could then be used in the synthesis of novel polyurethanes, polyureas, or other polymers with tailored properties, such as enhanced thermal stability or specific optical characteristics.

Another unexplored avenue is its use as a reactive chemical intermediate. Nitrophenyl carbamates, particularly ortho- and para-nitrophenyl (B135317) carbamates, are known to be active carbonylating agents due to the good leaving group ability of the nitrophenoxide ion. epa.govnih.gov Future research could explore whether this compound can serve as an effective and stable reagent for the controlled introduction of a phenoxycarbonyl group or for the synthesis of other functional molecules, such as unsymmetrical ureas or other carbamates, under specific reaction conditions. The reactivity of the meta-nitro substituted compound could offer different selectivity compared to its more common ortho and para counterparts. nih.gov

Q & A

Basic: What is the optimized synthetic route for phenyl N-(3-nitrophenyl)carbamate, and what reaction conditions are critical for high yield?

Methodological Answer:

The synthesis involves reacting phenyl chloroformate with 3-nitroaniline in a 1:1 molar ratio under inert conditions. Key steps include:

- Dissolving 3-nitroaniline in carbon tetrachloride and adding excess pyridine to neutralize HCl by-products .

- Maintaining the reaction at 20°C for 1 hour to ensure complete carbamate formation, followed by overnight stirring for side-product elimination .

- Purification via recrystallization from methanol yields dark brown crystals (78% yield). Critical parameters include stoichiometric control to avoid side reactions (e.g., bis-carbamate formation) and rigorous temperature monitoring to prevent decomposition .

Basic: Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : A strong carbonyl (C=O) stretch between 1700–1705 cm⁻¹ confirms the carbamate group. The N–H stretch of the secondary amide appears at 3300–3350 cm⁻¹ .

- ¹H NMR : Key signals include aromatic protons (δ 7.1–8.1 ppm, multiplet) and the N–H proton (δ 9.4 ppm, broad singlet) .

- TLC : Ethanol/DMSO (3:1) as the mobile phase gives a single spot (Rf = 0.76), confirming purity . Researchers should cross-validate these peaks with computational simulations (e.g., DFT) to resolve ambiguities.

Basic: How can researchers ensure high purity, and what purification strategies are recommended?

Methodological Answer:

- Recrystallization : Methanol is optimal for removing unreacted starting materials (e.g., 3-nitroaniline) due to differential solubility .

- Acid Washing : Washing the organic layer with 10% HCl removes pyridine and amine by-products .

- TLC Monitoring : Regular checks during synthesis ensure reaction progression and minimize side products .

Advanced: How should researchers design experiments to synthesize sulfide derivatives from this compound?

Methodological Answer:

- Reagent Selection : Use sulfur dichloride (SCl₂) in carbon tetrachloride for sulfidation. Add SCl₂ dropwise at 20°C to control exothermicity .

- Stoichiometry : Employ a 1:1 molar ratio of carbamate to SCl₂ to favor monosulfide formation. Excess SCl₂ may lead to polysulfides .

- Workup : Post-reaction, wash with 10% HCl to remove residual SCl₂, followed by water to neutralize acidic by-products. Monitor via ¹H NMR for sulfide-specific shifts (e.g., S–C coupling at δ 3.5–4.5 ppm) .

Advanced: How can crystallographic data discrepancies (e.g., dihedral angles) be resolved when analyzing this compound derivatives?

Methodological Answer:

- Database Cross-Referencing : Use the Cambridge Structural Database (CSD) to compare dihedral angles of analogous compounds. For example, similar carbamates show naphthalene-benzene dihedral angles of 78.32–84.70° , influenced by intramolecular hydrogen bonds .

- Hydrogen Bond Analysis : Intermolecular O–H⋯O and N–H⋯O interactions can distort angles. Perform Hirshfeld surface analysis to quantify these effects .

- Refinement Software : Use SHELXL for high-resolution refinement, especially for twinned crystals, to minimize model bias .

Advanced: What safety protocols are essential when handling hazardous reagents like sulfur dichloride in carbamate reactions?

Methodological Answer:

- Controlled Addition : Use a dropping funnel to add SCl₂ slowly, minimizing HCl gas evolution. Conduct reactions in a fume hood with scrubbing systems .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and a lab coat.

- Waste Management : Quench residual SCl₂ with sodium bicarbonate before disposal to prevent violent reactions .

Advanced: How can computational methods elucidate the reaction mechanism of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Model the carbamate’s electrophilic carbonyl carbon to predict reactivity with amines or thiols. Calculate activation energies for steps like pyridine-assisted HCl elimination .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., carbon tetrachloride vs. DMSO) on reaction kinetics.

- Docking Studies : For biological applications, dock the carbamate into enzyme active sites (e.g., acetylcholinesterase) to study inhibitory interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.